molecular formula C29H40N2O7S B1245300 N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide

N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide

Cat. No.: B1245300
M. Wt: 560.7 g/mol
InChI Key: VYBDPVQMILRSMK-GRXYLYAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide is an N,N-disubstituted toluene-p-sulfonamaide, with a structure close to that of darunavir. It is found to inhibit dimerization of HIV-1 protease subunits. It has a role as a HIV protease inhibitor. It is a cyclopentafuran, a carbamate ester and a sulfonamide.

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study by El-Gaby et al. (2018) describes the synthesis and antimicrobial activity assessment of sulfonamide derivatives, providing insights into their potential applications in combating microbial infections. Similarly, Gupta and Halve (2015) synthesized novel benzenesulfonamide derivatives, showcasing their potent antifungal activity against strains like Aspergillus niger and Aspergillus flavus. The significant structure-activity relationship (SAR) trends observed in these studies underline the importance of sulfonamide derivatives in antimicrobial and antifungal research (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018); (Gupta & Halve, 2015).

Potential in Anticancer Therapy

Kumar et al. (2015) researched benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating their efficacy in anticancer activities. Their findings indicate that specific compounds exhibit notable anticancer activity, particularly against liver (Hep G2) and ovarian (PA-1) cancer cell lines. This study highlights the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Antioxidant and Enzyme Inhibition Properties

Point et al. (1998) synthesized compounds including furan derivatives, one of which demonstrated effective scavenging of the superoxide anion, indicating its antioxidant potential. In the realm of enzyme inhibition, Rover et al. (1997) synthesized benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, elucidating their potential in exploring the pathophysiological role of the kynurenine pathway in neuronal injury (Point, Coudert, Léal, Rubat, Sautou-Miranda, Chopineau, & Couquelet, 1998); (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Properties

Molecular Formula

C29H40N2O7S

Molecular Weight

560.7 g/mol

IUPAC Name

[(3aS,5R,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] N-[(2S,3R)-3-hydroxy-4-[[4-(hydroxymethyl)phenyl]sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C29H40N2O7S/c1-20(2)17-31(39(35,36)25-10-8-22(19-32)9-11-25)18-27(33)26(14-21-6-4-3-5-7-21)30-29(34)38-24-15-23-12-13-37-28(23)16-24/h3-11,20,23-24,26-28,32-33H,12-19H2,1-2H3,(H,30,34)/t23-,24+,26-,27+,28+/m0/s1

InChI Key

VYBDPVQMILRSMK-GRXYLYAXSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@@H]2C[C@@H]3CCO[C@@H]3C2)O)S(=O)(=O)C4=CC=C(C=C4)CO

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CC3CCOC3C2)O)S(=O)(=O)C4=CC=C(C=C4)CO

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CC3CCOC3C2)O)S(=O)(=O)C4=CC=C(C=C4)CO

Synonyms

GRL 06579A
GRL-06579A
GRL06579A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide
Reactant of Route 2
N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide
Reactant of Route 4
N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide
Reactant of Route 5
N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide
Reactant of Route 6
N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide

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